Product packaging for (S)-2-amino-2-(3-chlorophenyl)ethanol(Cat. No.:CAS No. 663611-73-2)

(S)-2-amino-2-(3-chlorophenyl)ethanol

Cat. No.: B1529837
CAS No.: 663611-73-2
M. Wt: 171.62 g/mol
InChI Key: HLXHAXFWWGYXQW-MRVPVSSYSA-N
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Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses a well-defined molecular structure characterized by specific stereochemical and chemical properties that distinguish it from related compounds. The compound exhibits the molecular formula C₈H₁₀ClNO with a molecular weight of 171.62 daltons. The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-2-amino-2-(3-chlorophenyl)ethanol, which precisely describes the stereochemical configuration at the chiral center.

The structural framework of this molecule consists of a phenylethanol backbone with critical functional modifications. The phenyl ring carries a chlorine substituent at the meta position (3-position), while the ethanol chain features an amino group positioned at the carbon adjacent to the hydroxyl-bearing carbon. This arrangement creates a β-amino alcohol structure with the amino and hydroxyl groups separated by two carbon atoms in a vicinal relationship.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 663611-73-2
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
International Union of Pure and Applied Chemistry Name (2S)-2-amino-2-(3-chlorophenyl)ethanol
MDL Number MFCD09253677
PubChem Compound Identifier 59694427
InChI Key HLXHAXFWWGYXQW-MRVPVSSYSA-N
SMILES Notation C1=CC(=CC(=C1)Cl)C(CO)N

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the (S)-configuration indicates the specific three-dimensional arrangement of substituents around the chiral carbon center. The compound exists as one of two possible enantiomers, with the (S)-form representing the specific stereoisomer under discussion. Alternative nomenclature found in chemical databases includes synonyms such as (S)-3-chlorophenylglycinol and benzeneethanol, β-amino-3-chloro-, (βS)-.

The structural characterization is further supported by spectroscopic data and crystallographic analysis, which confirm the spatial arrangement of functional groups and the overall molecular geometry. The presence of the chlorine atom in the meta position of the phenyl ring introduces both electronic and steric effects that influence the compound's reactivity and biological interactions.

Historical Context in Chiral β-Amino Alcohol Research

The development of research into chiral β-amino alcohols, including this compound, has evolved significantly over several decades, reflecting broader advances in stereochemical understanding and synthetic methodology. Historically, the synthesis of enantiomerically pure vicinal amino alcohols relied heavily on derivatization of the chiral pool of amino acids, with inherent limitations regarding accessible molecular targets. This approach, while providing access to certain structural motifs, constrained researchers to naturally occurring stereochemical patterns and limited the diversity of achievable compounds.

Table 2: Evolution of Synthetic Approaches to Chiral β-Amino Alcohols

Era Primary Methodology Advantages Limitations Representative Examples
Early Period Chiral pool derivatization Well-established chemistry Limited structural diversity Amino acid derivatives
Intermediate Development Epoxide ring-opening reactions Stereochemical control Regioselectivity challenges Metal-catalyzed aminolysis
Modern Approaches Asymmetric radical chemistry Broad substrate scope Complex catalyst systems Energy transfer catalysis

The emergence of asymmetric radical chemistry represents a particularly significant advancement in this field. Research has demonstrated that radical-mediated approaches can overcome many limitations of traditional ionic mechanisms, particularly in achieving simultaneous control over regioselectivity and enantioselectivity. The development of multi-catalytic systems that combine energy transfer catalysis with chiral copper complexes has enabled the transformation of simple alcohols into complex chiral β-amino alcohols with high stereochemical fidelity.

Contemporary research has focused on developing catalytic asymmetric methods that can access diverse structural patterns while maintaining high levels of stereochemical control. The evolution from classical synthetic approaches to modern catalytic methodologies reflects broader trends in organic chemistry toward more sustainable and efficient synthetic strategies. These developments have particular relevance for compounds like this compound, which require precise stereochemical control and incorporation of specific aromatic substitution patterns.

Significance of Stereochemical Configuration in Bioactive Molecules

The stereochemical configuration of molecules such as this compound plays a fundamental role in determining biological activity, pharmacological properties, and therapeutic potential. Chirality represents one of the most critical factors influencing drug-receptor interactions, with enantiomers often exhibiting dramatically different biological profiles despite sharing identical molecular formulas and connectivity. This phenomenon arises from the inherently chiral nature of biological systems, where enzymes, receptors, and other macromolecular targets exhibit preferential binding to specific stereoisomers.

The importance of stereochemical considerations in pharmaceutical chemistry has been underscored by numerous examples where enantiomers of the same compound exhibit markedly different therapeutic effects. Research has demonstrated that one enantiomer may provide the desired therapeutic benefit while its mirror image remains inactive or even exhibits adverse effects. This differential behavior stems from the three-dimensional complementarity required for effective molecular recognition in biological systems, where the spatial arrangement of functional groups must align precisely with corresponding binding sites on target proteins.

Table 3: Impact of Stereochemistry on Biological Activity in Representative Chiral Pharmaceuticals

Compound Class Active Enantiomer Biological Effect Inactive/Adverse Enantiomer Alternative Effect
Beta-blockers (S)-Propranolol Cardiovascular activity (R)-Propranolol Reduced activity
Antiarrhythmics (R)-Mexiletine Enhanced efficacy (S)-Mexiletine Lower potency
Antibiotics (S)-Levofloxacin Superior safety profile (R)-Enantiomer Reduced activity
Antiarthritics (S)-Penicillamine Therapeutic effect (R)-Penicillamine Mutagenic properties

For compounds containing the β-amino alcohol structural motif, stereochemical configuration influences multiple aspects of molecular behavior. The spatial relationship between the amino and hydroxyl groups affects hydrogen bonding patterns, conformational preferences, and the ability to participate in specific intermolecular interactions. These structural features are particularly relevant for compounds intended as pharmaceutical intermediates or those designed to interact with specific biological targets such as adrenergic receptors.

The development of stereoselective synthetic methodologies has become increasingly important as regulatory agencies worldwide have implemented more stringent requirements for the evaluation of chiral pharmaceuticals. Modern pharmaceutical development increasingly emphasizes the production of enantiomerically pure drugs rather than racemic mixtures, recognizing that this approach can improve therapeutic efficacy while reducing the potential for adverse effects. This trend has driven significant investment in the development of asymmetric synthetic methodologies capable of producing single enantiomers with high stereochemical purity.

The significance of stereochemical configuration extends beyond immediate pharmacological considerations to encompass broader aspects of drug design and development. Chiral molecules often serve as versatile building blocks for the construction of more complex pharmaceutical targets, where the stereochemical configuration of intermediate compounds directly influences the stereochemical outcome of subsequent transformations. This cascade effect means that the stereochemical integrity of compounds like this compound must be maintained throughout multi-step synthetic sequences to ensure the production of target molecules with the desired biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B1529837 (S)-2-amino-2-(3-chlorophenyl)ethanol CAS No. 663611-73-2

Properties

IUPAC Name

(2S)-2-amino-2-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXHAXFWWGYXQW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294947
Record name (βS)-β-Amino-3-chlorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663611-73-2
Record name (βS)-β-Amino-3-chlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663611-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-3-chlorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Process Description

  • Substrate: Alpha-chloro-3-hydroxyacetophenone
  • Catalyst: Ketoreductase enzyme (either as enzyme powder, liquid, or immobilized cells)
  • Cofactor: NAD+, NADH, NADP+, or NADPH (0.02-0.2 g/L)
  • Solvent System: Water/isopropanol mixed solution with volume ratio approximately 1:0.8 to 1.2
  • Concentration: Substrate concentration ranges from 1 to 400 g/L, preferably 100-350 g/L
  • Temperature: 24-45 °C (optimal around 40 °C)
  • Reaction Time: 5-36 hours
  • Biocatalyst Source: Genetically engineered yeast or Escherichia coli containing ketoreductase gene sequences

Reaction Mechanism and Outcome

The ketoreductase catalyzes the stereoselective reduction of the ketone group in alpha-chloro-3-hydroxyacetophenone to yield (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, a key intermediate. This intermediate can be further converted to this compound through subsequent amination steps.

Example of Kilogram-Scale Preparation

  • Procedure:

    • 7.0 kg of alpha-chloro-3-hydroxyacetophenone dissolved in 13 L isopropanol
    • Addition of 0.28 kg ketoreductase enzyme powder and 2.5 g NADP+
    • Dilution to 20 L with phosphate buffer (pH 7.8)
    • Stirring at 40 °C until reaction completion (monitored by TLC)
    • Filtration and extraction with organic solvent, drying, and concentration
  • Results:

    • Conversion rate: 99.7%
    • Enantiomeric excess (ee): 100% for the (S)-enantiomer

This method offers high yield and excellent stereoselectivity, making it suitable for industrial applications.

Resolution of Racemic Mixtures via Salt Formation

Another preparation approach involves the resolution of racemic mixtures of 2-amino-2-(3-chlorophenyl)ethanol through selective crystallization of diastereomeric salts.

Process Description

  • Starting Material: Racemic mixture of the compound
  • Resolving Agent: L-DTTA (L-dibenzoyl-L-tartaric acid)
  • Solvent: Ethyl acetate or other solvents with boiling points between 50-110 °C such as methyl acetate, isopropyl acetate, dialkyl ketones, or nitriles (e.g., acetonitrile)
  • Procedure:

    • Dissolve L-DTTA in ethyl acetate and heat to reflux
    • Add racemic mixture solution rapidly to boiling L-DTTA solution
    • Add seed crystals of the (2S,3S) enantiomer salt to promote crystallization
    • Maintain temperature above 40 °C during workup to prevent premature crystallization
    • Separate organic phase, wash, concentrate, and dilute with fresh solvent to control water content
    • Isolate the desired enantiomer salt by crystallization
  • Post-Processing: The L-DTTA salt of the (S)-enantiomer can be converted to other pharmaceutically acceptable salts, such as hydrochloride salts, for further use.

Advantages and Considerations

  • This method is effective for separating enantiomers when racemic synthesis is easier or more economical.
  • The choice of solvent and temperature control is critical to maximize selectivity and yield.
  • Seed crystals are essential to direct crystallization towards the desired stereoisomer.

Chemical Synthetic Routes (General Overview)

While specific data on this compound is limited in general chemical literature, analogous compounds such as 2-amino-2-(4-chlorophenyl)ethanol have been synthesized through:

These methods may be adapted for the 3-chlorophenyl isomer with appropriate stereocontrol measures.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Scale Yield & Purity Advantages Limitations
Enzymatic Reduction (Ketoreductase) Alpha-chloro-3-hydroxyacetophenone, ketoreductase, NADP+, water/isopropanol, 24-45 °C Kilogram scale Conversion ~99.7%, ee = 100% High stereoselectivity; environmentally friendly; scalable Requires enzyme production; cofactor recycling needed
Resolution via L-DTTA Salt Formation Racemic mixture, L-DTTA, ethyl acetate, reflux, seed crystals Laboratory to pilot scale High enantiomeric purity Effective for racemate separation; well-established Additional steps for salt conversion; solvent handling
Chemical Reduction of Nitro Precursors Nitro alcohols, Pd/C catalyst, H2 gas Laboratory scale Moderate to high yield Straightforward chemical method Stereoselectivity control challenging; catalyst cost

Summary and Research Findings

  • The enzymatic ketoreductase-catalyzed reduction of alpha-chloro-3-hydroxyacetophenone is currently the most efficient and selective method for producing this compound intermediates, achieving near-complete conversion and enantiomeric purity under mild conditions. This method benefits from advances in genetic engineering to produce robust biocatalysts.

  • Resolution of racemic mixtures using L-DTTA salt crystallization remains a valuable alternative, especially when racemic synthesis is more accessible. Careful control of solvent and temperature parameters is essential for optimal separation.

  • Traditional chemical synthetic routes involving reduction of nitro precursors are less selective but provide useful synthetic flexibility, especially when combined with chiral catalysts or auxiliaries.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

(S)-2-amino-2-(3-chlorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chiral nature of the compound also plays a crucial role in its interaction with enzymes and receptors, leading to stereospecific effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares (S)-2-amino-2-(3-chlorophenyl)ethanol with structurally related compounds, highlighting differences in substituents, molecular weight, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features/Applications
This compound C₈H₁₀ClNO 171.62 3-Cl-phenyl 663611-73-2 PROTAC synthesis, chiral intermediate
(R)-2-Amino-2-(3-chlorophenyl)ethanol C₈H₁₀ClNO 171.62 3-Cl-phenyl (R-configuration) 372144-00-8 Enantiomer with potential divergent activity
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol C₈H₉Cl₂NO 206.07 3,4-diCl-phenyl 188586-38-1 Increased lipophilicity; enzyme inhibition
(S)-2-Amino-2-(4-chlorophenyl)ethanol C₈H₁₀ClNO 171.62 4-Cl-phenyl 1624261-51-3 Altered steric/electronic effects
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethanol C₈H₉ClFNO 205.62 3-Cl,5-F-phenyl 1323966-31-9 Enhanced metabolic stability
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl C₉H₁₃ClFNO 205.66 3-F,2-Me-phenyl 1951425-23-2 Fluorine improves bioavailability
(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol HCl C₉H₁₄ClNOS 219.73 3-SMe-phenyl 2061996-54-9 Thioether group modulates solubility

Impact of Substituent Position and Halogenation

  • Chlorine Position : The 3-chlorophenyl group in the parent compound provides moderate steric hindrance and electron-withdrawing effects. Shifting chlorine to the 4-position (CAS: 1624261-51-3) alters binding interactions, as seen in collagenase inhibitors where para-substituted derivatives exhibit reduced π–π stacking compared to meta-substituted analogs .
  • Fluorine Incorporation : Fluorine at the 5-position (CAS: 1323966-31-9) introduces metabolic stability via C-F bond resistance to oxidative degradation, a strategy common in drug design .

Stereochemical Considerations

The (S)-enantiomer is often preferred in asymmetric synthesis due to its alignment with natural chiral pools. For example, in PROTAC synthesis, the (S)-configuration ensures proper orientation for target protein degradation . Conversely, the (R)-enantiomer (CAS: 372144-00-8) may exhibit divergent biological activity or off-target effects, underscoring the importance of enantiomeric purity in therapeutic applications .

Biological Activity

(S)-2-amino-2-(3-chlorophenyl)ethanol, also known as (S)-3-chlorophenylglycinol, is a chiral amino alcohol that has garnered attention for its potential pharmacological applications. This compound features a central carbon atom bonded to an amino group, a hydroxyl group, and a chlorophenyl moiety, which may influence its biological interactions and therapeutic effects.

Chemical Structure and Properties

  • Chemical Formula : C9_9H10_10ClN\O
  • Molecular Weight : 185.63 g/mol
  • Appearance : White crystalline solid, soluble in water.

The presence of the chlorine atom in the phenyl ring is significant as it can affect the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the realm of pharmacology. Its structure suggests possible interactions with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation and cognitive functions.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It has been suggested that compounds with similar structures can influence:

  • Serotonin Receptors : Potential modulation of serotonin pathways could have implications for treating mood disorders.
  • Neurotransmitter Interactions : The compound may interact with various receptors and enzymes, influencing neuropharmacological targets.

Pharmacological Studies

  • Neuropharmacological Effects : Studies have shown that this compound may exhibit antidepressant-like effects in animal models. This is supported by behavioral assays that indicate changes in locomotion and anxiety-related behaviors following administration of the compound.
  • Cytotoxicity Testing : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, when tested against liver carcinoma cell lines (HEPG2), it demonstrated moderate cytotoxicity with an IC50_{50} value indicating effective concentration levels for reducing cell viability .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
(S)-2-amino-1-(4-chlorophenyl)ethanolPara-substitution on the phenyl ringDifferent receptor selectivity
3-ChloroanilineAniline derivativeLacks hydroxyl group affecting solubility
2-Amino-1-butanolSimpler amino alcoholDifferent chain length affects biological activity
(R)-(+)-2-amino-1-butanolEnantiomer of butanol derivativeVaries in stereochemistry influencing activity

This table illustrates how structural variations among related compounds can lead to differences in biological activity and receptor interactions.

Synthesis and Research Applications

The synthesis of this compound can be achieved through various methods that maintain its chiral integrity. Research applications include:

  • Drug Development : Due to its potential neuropharmacological effects, it is being investigated as a candidate for developing treatments for psychiatric disorders.
  • Molecular Docking Studies : Computational methods are employed to predict binding affinities to various receptors, providing insights into its pharmacodynamic properties.

Q & A

Q. What are the established synthetic routes for (S)-2-amino-2-(3-chlorophenyl)ethanol, and how do reaction conditions influence yield and purity?

Methodological Answer: Two primary synthetic routes are documented:

Nitro Reduction : Reduction of 2-nitro-2-(3-chlorophenyl)ethanol using hydrogen gas and Pd/C under mild conditions (20–25°C, 1–2 atm H₂). Yields range from 75–85% with >90% purity .

Strecker-like Synthesis : Condensation of 3-chlorobenzaldehyde with nitromethane to form β-nitrostyrene, followed by reduction (e.g., LiAlH₄ or catalytic hydrogenation). This method achieves ~70% yield but requires strict pH control to avoid byproducts .

Key Variables Affecting Outcomes:

VariableNitro Reduction RouteStrecker-like Route
CatalystPd/C (5–10 wt%)None (base-mediated condensation)
SolventEthanol/water mixTetrahydrofuran (THF)
Temperature25°C0–5°C (condensation step)
Critical ParameterH₂ pressure controlpH maintenance (7.5–8.5)

Recommendation : Monitor reaction progress via TLC or HPLC to optimize yield and minimize over-reduction .

Q. What spectroscopic techniques are recommended for characterizing the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is critical for biological studies. Use:

  • Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase. Retention times differentiate (S)- and (R)-enantiomers (e.g., 12.3 vs. 15.7 mins) .
  • Polarimetry : Specific rotation [α]D²⁵ = +32.5° (c = 1, MeOH) confirms enantiomeric identity .
  • NMR Spectroscopy : NOE (Nuclear Overhauser Effect) analysis verifies spatial arrangement of the chloro-phenyl group relative to the amino-alcohol moiety .

Data Interpretation Tip : Cross-validate results with X-ray crystallography if single crystals are obtainable (e.g., SHELX refinement for absolute configuration) .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound to achieve high enantiomeric excess (ee)?

Methodological Answer: Asymmetric hydrogenation using chiral catalysts is key:

  • Catalyst Selection : Ru-BINAP complexes (e.g., (S)-Binap-RuCl₂) achieve up to 92% ee in β-keto-amine reductions .
  • Solvent Optimization : Isopropanol improves catalyst solubility and substrate interaction vs. polar aprotic solvents.
  • Additives : Triethylamine (1–2 eq.) enhances enantioselectivity by stabilizing transition states .

Q. Case Study :

Catalyst Systemee (%)Yield (%)
Ru-(S)-Binap/Et₃N9285
Pd/C (achiral)078

Recommendation : Screen chiral ligands (e.g., Josiphos, Mandyphos) to tailor ee for specific applications .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., E. coli vs. S. aureus for antimicrobial tests) or receptor subtypes (5-HT₁A vs. 5-HT₂A in neuropharmacology) .
  • Concentration Ranges : EC₅₀ values for serotonin receptor modulation range from 10–100 µM depending on assay sensitivity .

Q. Resolution Strategies :

Dose-Response Curves : Establish full concentration gradients (1 nM–1 mM) to identify threshold effects.

Standardized Protocols : Use validated assays (e.g., NIH-3T3 cells for cytotoxicity) for cross-study comparisons.

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., antimicrobial efficacy correlates with biofilm disruption) .

Q. How does the meta-chloro substituent influence the compound’s interaction with biological targets compared to ortho- and para-substituted analogs?

Methodological Answer: The meta-chloro position enhances steric compatibility in hydrophobic binding pockets. Comparative docking studies reveal:

Substituent PositionTarget ProteinBinding Affinity (ΔG, kcal/mol)Key Interaction
Meta (3-Cl) Collagenase-6.4π-π stacking with Tyr201
Ortho (2-Cl) Same-5.9Steric clash with Leu203
Para (4-Cl) Same-6.1H-bond with Gln215 weakened

Structural Insight : The meta-chloro group minimizes steric hindrance while maximizing hydrophobic contact, explaining its superior inhibitory activity in enzyme assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-2-(3-chlorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-2-amino-2-(3-chlorophenyl)ethanol

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